Cas no 75103-55-8 (2,1,3-Benzothiadiazole,4,7-dimethoxy-)

2,1,3-Benzothiadiazole,4,7-dimethoxy- is a heterocyclic compound featuring a benzothiadiazole core substituted with methoxy groups at the 4 and 7 positions. This structure imparts unique electronic and optical properties, making it valuable in materials science, particularly in the development of organic semiconductors, fluorescent probes, and photovoltaic applications. The dimethoxy substitutions enhance solubility and tune the electronic characteristics, facilitating its integration into conjugated polymers or small-molecule systems. Its stability and tunable optoelectronic behavior make it a promising candidate for advanced optoelectronic devices, including OLEDs and organic photovoltaics. Researchers also explore its potential in sensor technologies due to its distinct photophysical properties.
2,1,3-Benzothiadiazole,4,7-dimethoxy- structure
75103-55-8 structure
Product Name:2,1,3-Benzothiadiazole,4,7-dimethoxy-
CAS No:75103-55-8
MF:C8H8N2O2S
MW:196.226320266724
MDL:MFCD00174278
CID:557890
PubChem ID:12573616
Update Time:2025-05-19

2,1,3-Benzothiadiazole,4,7-dimethoxy- Chemical and Physical Properties

Names and Identifiers

    • 2,1,3-Benzothiadiazole,4,7-dimethoxy-
    • 4,7-Dimethoxybenzo-2,1,3-thiadiazole
    • 4,7-dimethoxy-2,1,3-benzothiadiazole
    • DTXSID30503059
    • 4,7-Dimethoxybenzo[c][1,2,5]thiadiazole
    • 75103-55-8
    • AKOS006317552
    • MDL: MFCD00174278
    • Inchi: 1S/C8H8N2O2S/c1-11-5-3-4-6(12-2)8-7(5)9-13-10-8/h3-4H,1-2H3
    • InChI Key: IXMQUERKFCENNV-UHFFFAOYSA-N
    • SMILES: S1N=C2C(=CC=C(C2=N1)OC)OC

Computed Properties

  • Exact Mass: 196.03064868g/mol
  • Monoisotopic Mass: 196.03064868g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 72.5Ų

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Additional information on 2,1,3-Benzothiadiazole,4,7-dimethoxy-

Comprehensive Overview of 2,1,3-Benzothiadiazole,4,7-dimethoxy- (CAS No. 75103-55-8)

2,1,3-Benzothiadiazole,4,7-dimethoxy- (CAS No. 75103-55-8) is a specialized organic compound belonging to the benzothiadiazole family. This heterocyclic compound features a unique molecular structure with methoxy functional groups at the 4 and 7 positions, which significantly influence its chemical and physical properties. The compound has garnered attention in recent years due to its potential applications in organic electronics, pharmaceutical intermediates, and agrochemical research. Researchers and industry professionals are increasingly exploring its utility in optoelectronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, owing to its electron-accepting capabilities.

The growing interest in sustainable materials and green chemistry has propelled the demand for compounds like 2,1,3-Benzothiadiazole,4,7-dimethoxy-. Its derivatives are being investigated for their role in energy-efficient technologies, a topic highly relevant to current environmental concerns. For instance, the compound's ability to enhance the performance of organic solar cells aligns with the global push for renewable energy solutions. Additionally, its potential use in biomedical imaging and drug delivery systems has sparked curiosity among scientists, particularly in the context of targeted therapies and diagnostic tools.

From a synthetic chemistry perspective, 2,1,3-Benzothiadiazole,4,7-dimethoxy- serves as a versatile building block for the development of more complex molecules. Its methoxy-substituted benzothiadiazole core offers opportunities for further functionalization, making it a valuable intermediate in medicinal chemistry and material science. Recent studies have highlighted its role in the synthesis of fluorescent probes, which are essential for detecting biological molecules and environmental pollutants. This aligns with the increasing focus on sensors and detection technologies in both industrial and academic settings.

The compound's stability and solubility in common organic solvents further enhance its practicality for laboratory and industrial applications. Researchers often seek information on its synthesis methods, purification techniques, and spectroscopic characterization, as these are critical for ensuring reproducibility and quality control. Questions such as "How to optimize the yield of 4,7-dimethoxybenzothiadiazole?" or "What are the latest advancements in benzothiadiazole-based materials?" are frequently encountered in scientific forums and search engines, reflecting the compound's relevance in contemporary research.

In the context of intellectual property and commercialization, 2,1,3-Benzothiadiazole,4,7-dimethoxy- has been featured in several patents related to advanced materials and electronic devices. Its incorporation into high-performance polymers and conductive inks demonstrates its versatility beyond traditional chemical applications. As industries strive for innovation in material design, this compound continues to attract investment and research funding, particularly in regions with strong technology hubs and research institutions.

For those interested in the safety and handling of 2,1,3-Benzothiadiazole,4,7-dimethoxy-, it is important to note that standard laboratory precautions apply. While not classified as hazardous under typical conditions, proper storage conditions and personal protective equipment (PPE) are recommended to ensure safe usage. The compound's material safety data sheet (MSDS) provides detailed guidance on its handling, which is a common query among new users and laboratory personnel.

In summary, 2,1,3-Benzothiadiazole,4,7-dimethoxy- (CAS No. 75103-55-8) represents a fascinating intersection of chemistry, materials science, and technology. Its multifaceted applications, from renewable energy to biomedical research, underscore its importance in modern scientific endeavors. As research progresses, this compound is likely to play an even more significant role in addressing some of the most pressing challenges in sustainability and advanced material development.

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